C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl
.
4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile is an organic compound belonging to the biphenyl family. It is characterized by the presence of a fluorine atom, a methoxy group, and a carbonitrile group attached to a biphenyl structure. This unique combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications. Its IUPAC name is 4-fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile, and it has a CAS number of 885950-44-7 .
This compound is classified under organic compounds, specifically as a biphenyl derivative. It is often utilized in medicinal chemistry and materials science due to its structural characteristics that allow for diverse chemical reactivity and potential biological activity. The fluorine atom enhances its electronic properties, while the methoxy group can influence solubility and reactivity.
The synthesis of 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile typically involves several key steps:
The industrial production of this compound optimizes these synthetic routes for large-scale production, employing continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
The molecular structure of 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile can be represented as follows:
The compound features:
4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile primarily involves its interaction with biological targets due to its unique functional groups. The carbonitrile group can participate in hydrogen bonding with biological macromolecules, while the fluorine atom may enhance lipophilicity, allowing better membrane penetration.
Relevant data from studies indicate that these properties make it suitable for various applications in research and industry .
4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile has several applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0